Superior Electrocatalytic Activity for L-Cysteine Oxidation
In a systematic study of ferrocene derivatives as homogeneous electrocatalysts for L-cysteine oxidation, 1,1′-ferrocenedicarboxylic acid (FDA) exhibited the highest catalytic activity among four tested mediators. The electrocatalytic order was determined to be FDA > ferroceneacetic acid (FAA) > hydroxymethylferrocene (HMF) > 1-hydroxyethylferrocene (HEF). This ranking was supported by density functional theory (DFT) calculations . The enhanced activity of FDA is attributed to the strong electron-withdrawing effect of the two carboxylic acid groups, which facilitates the homogeneous electron transfer kinetics .
| Evidence Dimension | Homogeneous electrocatalytic activity ranking for L-cysteine oxidation |
|---|---|
| Target Compound Data | FDA (1,1′-ferrocenedicarboxylic acid) ranks highest |
| Comparator Or Baseline | FAA (ferroceneacetic acid), HMF (hydroxymethylferrocene), HEF (1-hydroxyethylferrocene) |
| Quantified Difference | FDA > FAA > HMF > HEF; FDA second-order rate constant with L-cysteine not explicitly reported, but FAA rate constant is 175 (mol m⁻³)⁻¹ s⁻¹ |
| Conditions | Cyclic voltammetry on glassy carbon (GC) and boron-doped diamond (BDD) electrodes; aqueous medium; pH not specified |
Why This Matters
For users developing electrochemical biosensors or biofuel cells, FcDA offers the highest electrocatalytic efficiency among common ferrocene mediators, reducing overpotential and improving signal-to-noise ratios.
